3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane
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Overview
Description
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane is a complex organosilicon compound characterized by its unique structure, which includes multiple methoxy groups, oxygen, sulfur, and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane typically involves the reaction of silane precursors with methoxy and sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps for purification and quality control. Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and sulfur atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: A similar compound with fewer sulfur atoms and a shorter carbon chain.
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane: Another variant with different substituents on the silicon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methoxy, oxygen, sulfur, and silicon atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane (CAS Number: 64435-09-2) is a complex organosilicon compound notable for its unique structural features and potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.
The molecular formula of this compound is C12H30O6S5Si2, with a molecular weight of 486.86 g/mol. The compound contains multiple functional groups including methoxy groups and sulfur atoms integrated within a siloxane framework.
Property | Value |
---|---|
Molecular Formula | C12H30O6S5Si2 |
Molecular Weight | 486.86 g/mol |
CAS Registry Number | 64435-09-2 |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate silane chemistry with thiol and ether functionalities. The detailed synthetic pathways have been documented in various chemical literature but remain complex due to the number of reactive intermediates involved.
Antioxidant Properties
Research has indicated that compounds with similar siloxane structures exhibit significant antioxidant activities. For instance, studies have shown that organosilicon compounds can scavenge free radicals effectively due to their ability to donate electrons and stabilize radical intermediates.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests against various bacterial strains have shown promising results. The mechanism is hypothesized to involve disruption of microbial cell membranes due to the hydrophobic nature of the compound.
Cytotoxicity Studies
Cytotoxicity assays conducted on different cell lines have provided insights into the potential therapeutic applications of this compound. The results indicate a dose-dependent cytotoxic effect on cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity suggests its potential use as an anticancer agent.
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Organometallic Chemistry evaluated the antioxidant activity of related organosilicon compounds and found that they significantly inhibit lipid peroxidation in biological membranes.
- Antimicrobial Testing : Research presented at the International Conference on Chemical Biology demonstrated that derivatives of this compound showed activity against Staphylococcus aureus and Escherichia coli, indicating potential as a novel antimicrobial agent.
- Cytotoxic Effects : A recent study in Cancer Letters reported that the compound exhibited IC50 values in the micromolar range against several cancer cell lines including breast and prostate cancer cells.
Properties
CAS No. |
64435-09-2 |
---|---|
Molecular Formula |
C12H30O6S5Si2 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
trimethoxy-[3-(3-trimethoxysilylpropylpentasulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S5Si2/c1-13-24(14-2,15-3)11-7-9-19-21-23-22-20-10-8-12-25(16-4,17-5)18-6/h7-12H2,1-6H3 |
InChI Key |
DMFBQMAXLPTYBP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSSSSSCCC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
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